molecular formula C8H20NNaO7P2 B1430196 N-Desmethyl Ibandronate Sodium CAS No. 953805-81-7

N-Desmethyl Ibandronate Sodium

Cat. No.: B1430196
CAS No.: 953805-81-7
M. Wt: 327.18 g/mol
InChI Key: GCEDURVNUIBCGE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Class of Nitrogen-Containing Bisphosphonates

To understand N-Desmethyl Ibandronate Sodium, one must first consider the class of drugs to which its parent compound belongs: the nitrogen-containing bisphosphonates (N-BPs). pharmgkb.orgnih.gov This group of drugs represents a potent class of inhibitors of bone resorption. pharmgkb.orgnih.gov

The efficacy of Ibandronate Sodium in reducing bone turnover is well-documented. patsnap.comfda.gov It has a strong affinity for hydroxyapatite, the mineral component of bone, which localizes its action to sites of active bone remodeling. patsnap.comfda.gov

Bisphosphonates are synthetic analogs of pyrophosphate, characterized by a P-C-P backbone. pharmgkb.org The structure of Ibandronate includes a hydroxyl group on the central carbon, which enhances its binding to bone mineral, and a nitrogen-containing side chain. pharmgkb.orgfda.gov It is this nitrogen atom within the pentylamino group that is crucial for its high potency. pharmgkb.orgfda.gov

This compound is a close structural analog of Ibandronate Sodium. The key differentiating feature, as its name "desmethyl" implies, is the absence of a methyl group on the nitrogen atom of the side chain. In Ibandronate Sodium, the nitrogen is part of a methyl-pentyl-amino group, whereas in this compound, it is a pentylamino group. clearsynth.comscbt.com This seemingly minor structural modification is significant as it arises during the synthesis of the active pharmaceutical ingredient.

Structural Comparison of Ibandronate and N-Desmethyl Ibandronate
FeatureIbandronateN-Desmethyl Ibandronate
Core Structure(1-hydroxy-3-(methylpentylamino)propylidene)bis(phosphonic acid)(1-hydroxy-3-(pentylamino)propane-1,1-diyl)bis(phosphonic acid)
Nitrogen-containing Side ChainN-methyl-N-pentylN-pentyl

Definition and Significance of this compound as a Related Compound or Impurity

In the context of pharmaceutical manufacturing, this compound is not a therapeutic agent itself but is classified as a related compound and, more specifically, an impurity of Ibandronate Sodium. clearsynth.comclearsynth.com

This compound is recognized as a by-product that can form during the synthesis of Ibandronate Sodium. nih.govbiocrick.com Its presence in the final drug product is an indicator of the impurities that can arise from the manufacturing process. Research has identified it as one of the major impurities found in batches of Ibandronate Sodium. nih.govresearchgate.net The synthesis of Ibandronate Sodium can involve precursors that, if not fully methylated, may lead to the formation of this desmethyl analog. researchgate.net

The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of a pharmaceutical product. Therefore, the detection, quantification, and control of impurities like this compound are critical aspects of pharmaceutical quality assurance. nih.govclearsynth.com Regulatory bodies require rigorous testing to ensure that the levels of such impurities in the final drug substance are below specified limits.

To this end, significant research has been dedicated to developing and validating analytical methods capable of separating and quantifying Ibandronate Sodium from its related substances, including this compound. nih.govnih.gov Techniques such as high-performance liquid chromatography (HPLC) combined with detectors like corona charged aerosol detection (CAD) have been successfully employed for the impurity profiling of Ibandronate Sodium. nih.govresearchgate.net These methods are essential for routine quality control in commercial production. clearsynth.com

Analytical Details for this compound
IdentifierValue
CAS Number953805-81-7 clearsynth.comscbt.com
Molecular FormulaC8H20NNaO7P2 scbt.comnih.gov
SynonymSodium hydrogen (1-hydroxy-3-(pentylamino)-1-phosphonopropyl)phosphonate clearsynth.com

Research Landscape and Current Knowledge Gaps concerning this compound

The existing body of research on this compound is predominantly focused on its role as a pharmaceutical impurity. The literature extensively covers analytical methodologies for its detection and quantification in Ibandronate Sodium drug substance and finished products. nih.govresearchgate.netnih.gov This includes the development of stability-indicating methods that can distinguish the active ingredient from its impurities and degradation products. nih.gov

However, there appear to be significant knowledge gaps regarding the intrinsic properties of this compound itself. While its chemical structure is known, there is a lack of publicly available research on its pharmacological and toxicological profile. It is unclear whether this compound possesses any bone resorption inhibitory activity, and if so, how it compares to the parent compound, Ibandronate Sodium. Furthermore, its potential toxicological effects have not been extensively studied. This information would be valuable for establishing more scientifically-grounded limits for this impurity in pharmaceutical preparations. Future research could, therefore, focus on the synthesis of pure this compound for in-vitro and in-vivo studies to elucidate its biological activity and safety profile.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO7P2.Na/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16;/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEDURVNUIBCGE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747531
Record name Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953805-81-7
Record name Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Formation and Synthetic Aspects of N Desmethyl Ibandronate Sodium

Elucidation of Desmethylation Pathways during Ibandronate Synthesis

The formation of the N-desmethyl impurity is a direct consequence of the chemical transformations occurring during the synthesis of the parent molecule.

N-Desmethyl Ibandronate is a recognized by-product that emerges during the synthesis of Ibandronate. The primary reaction for creating the bisphosphonate functional group involves the treatment of a carboxylic acid precursor, 3-[N-(methylpentyl)amino]propionic acid, with a mixture of phosphorous acid and a phosphorylating agent like phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃).

While the exact mechanism of the N-demethylation side reaction is not extensively detailed in publicly available literature, it is understood to occur under the harsh conditions of the phosphonylation step. The reaction environment, which is strongly acidic and involves highly reactive phosphorus species, can facilitate the cleavage of the methyl group from the tertiary amine of the Ibandronate molecule. This results in the formation of a secondary amine, which is subsequently phosphonylated to yield N-Desmethyl Ibandronate.

The generation of impurities, including N-Desmethyl Ibandronate, is highly dependent on the specific reagents and conditions employed during synthesis.

Reagents: The choice of phosphonylating agent is critical. Reagents such as phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) are commonly used. google.com These are aggressive reagents necessary to drive the reaction, but their reactivity can also promote side reactions like demethylation. The presence of any impurities in the starting materials or reagents can also lead to the formation of additional, undesired by-products. google.com

Reaction Conditions: Key parameters such as temperature, reaction time, and the choice of solvent play a significant role. Synthesis patents describe heating the reaction mass to temperatures between 70°C and 90°C for several hours. googleapis.com Such elevated temperatures, combined with the reactive chemical environment, can increase the rate of both the desired reaction and the formation of impurities like N-Desmethyl Ibandronate. The solvent system, often an organic solvent like toluene or chlorobenzene, is chosen to facilitate the reaction, but its properties can also influence the impurity profile. google.comgoogleapis.com

Synthetic Strategies for Ibandronate Sodium and Associated Impurity Control

The control of impurities is a central goal in the development of any synthetic process for an active pharmaceutical ingredient (API).

Several synthetic routes for Ibandronate Sodium have been published, primarily in patent literature. A common pathway involves the following key steps:

Synthesis of the Precursor: The key intermediate, 3-[N-(methylpentyl)amino]propionic acid hydrochloride, is synthesized first. One route achieves this by reacting N-methyl-N-pentylamine with methyl acrylate, followed by hydrolysis. googleapis.com

Bisphosphonylation: The propionic acid derivative is then reacted with phosphorous acid in the presence of a phosphorylating agent (e.g., PCl₃) in a suitable solvent like toluene. googleapis.com

Hydrolysis and Isolation: The reaction mixture is subsequently hydrolyzed with water to form Ibandronic Acid.

Salt Formation: Finally, the Ibandronic Acid is treated with a sodium source, such as sodium hydroxide, to form the monosodium salt, which is then isolated and purified. googleapis.com

Alternative routes may vary the starting materials or the specific reagents used for each step, but the core strategy of forming the amino acid precursor followed by bisphosphonylation remains consistent. google.com

While specific studies detailing the minimization of N-Desmethyl Ibandronate are not prevalent, general principles of process chemistry are applied to control its formation. These strategies focus on optimizing the reaction to favor the desired product over the generation of impurities.

Control of Starting Materials: Ensuring the high purity of the 3-[N-(methylpentyl)amino]propionic acid precursor and all reagents (phosphorous acid, PCl₃, etc.) is the first step in preventing the introduction of extraneous impurities.

Optimization of Reaction Parameters: Careful optimization of reaction conditions is paramount. This includes finding the lowest possible temperature and shortest reaction time that still allow for complete conversion to the desired product. Modifying the rate of addition of reagents and maintaining strict stoichiometric control can also limit the extent of side reactions.

Purification Techniques: After the synthesis is complete, robust purification methods are employed to remove any formed impurities. For highly polar, water-soluble compounds like bisphosphonates, this can involve techniques such as recrystallization from specific solvent systems or chromatography to achieve the required level of purity.

Characterization of Related Impurities and Degradation Products of Ibandronate Sodium

Impurity profiling is essential for ensuring the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) combined with detectors like corona charged aerosol detection (CAD) is a validated method for identifying and quantifying these related substances. nih.govresearchgate.net

Studies have identified several key process-related impurities and degradation products in Ibandronate Sodium batches. The major synthesis by-products are N-Desmethyl Ibandronate and N-Despentyl Ibandronate, formed by the cleavage of the N-methyl and N-pentyl groups, respectively. nih.govresearchgate.net Another significant impurity is N,N-dimethyl pamidronate. nih.gov

Forced degradation studies show that Ibandronate Sodium is particularly susceptible to degradation under oxidative conditions. nih.gov However, it demonstrates relative stability against hydrolytic, photolytic, and thermal stress.

Below is a table summarizing the key related substances and degradation products associated with Ibandronate Sodium.

Compound NameTypeNotes
N-Desmethyl Ibandronate Process ImpurityBy-product from the demethylation of the tertiary amine during synthesis. nih.gov
N-Despentyl Ibandronate Process ImpurityBy-product from the depentylation of the tertiary amine during synthesis. nih.gov
N,N-Dimethyl Pamidronate Process ImpurityIdentified as a major synthesis by-product in several batches. nih.gov
Sodium Phosphate Process ImpurityBy-product from the phosphonylation reaction.
Sodium Phosphite (B83602) Process ImpurityBy-product from the phosphonylation reaction.
Oxidative Degradants Degradation ProductFormed when the drug substance is exposed to oxidative stress conditions. nih.gov

Identification of N-Desmethyl Ibandronate Sodium alongside other By-products (e.g., N-Despentyl Ibandronate, N,N-Dimethyl Pamidronate)

During the manufacturing process of ibandronate sodium, several related substances can be co-synthesized. Analytical studies have identified N-Desmethyl Ibandronate, N-Despentyl Ibandronate, and N,N-Dimethyl Pamidronate as major impurities. nih.gov The presence of these by-products is often linked to the impurities present in the starting materials or intermediates used in the synthesis.

The primary synthetic route to ibandronate sodium involves the reaction of N-methyl-N-pentyl-β-alanine hydrochloride with phosphorous acid and a phosphorus halide. researchgate.netgoogle.com The formation of this compound can be attributed to the presence of a precursor that lacks the N-methyl group. Similarly, other impurities can arise from variations in the alkyl substituents on the nitrogen atom of the β-alanine precursor.

High-performance liquid chromatography (HPLC) combined with corona charged aerosol detection (CAD) is a validated method for the impurity profiling of ibandronate sodium. nih.gov This technique allows for the effective separation and quantification of ibandronate and its related substances, including this compound. Studies have shown that in several batches from different manufacturers, N-desmethyl- and N-despentyl ibandronate, as well as N,N-dimethyl pamidronate, were the major identified impurities, although typically present at levels below 0.05%. nih.gov

Table 1: Key By-products in Ibandronate Sodium Synthesis

Compound NameChemical StructureLikely Origin
This compound C₈H₂₀NNaO₇P₂Use of a non-methylated precursor or demethylation during synthesis.
N-Despentyl Ibandronate C₄H₁₂NNaO₇P₂Impurity in the pentylamine starting material or incomplete pentylation.
N,N-Dimethyl Pamidronate C₅H₁₄NNaO₇P₂Presence of dimethylamine-related precursors.

Investigation of N-Nitroso Derivatives of N-Desmethyl Ibandronate

In recent years, the presence of nitrosamine impurities in pharmaceutical products has become a significant regulatory concern due to their potential carcinogenic properties. nih.govresearchgate.netwisdomlib.org As N-Desmethyl Ibandronate is a secondary amine, it has the potential to form an N-nitroso derivative, N-Nitroso-Desmethyl-Ibandronate, in the presence of nitrosating agents.

The investigation of such derivatives is a critical aspect of drug safety and quality control. N-Nitroso Desmethyl Ibandronate is a well-characterized reference material used in analytical method development and validation. veeprho.comaquigenbio.comaxios-research.com Its availability as a standard is essential for quantifying potential trace levels of this nitrosamine impurity in the final ibandronate drug product. veeprho.com

Regulatory bodies like the FDA and EMA have set stringent limits for nitrosamine impurities in pharmaceuticals. veeprho.com The use of a certified N-Nitroso Desmethyl Ibandronate standard allows pharmaceutical manufacturers to establish detection limits and ensure that any potential presence of this impurity remains within these safe limits. veeprho.com This is a crucial step in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) filings. veeprho.com

Table 2: Chemical Identifiers for N-Nitroso-Desmethyl-Ibandronate

IdentifierValue
IUPAC Name (1-hydroxy-3-(nitroso(pentyl)amino)propane-1,1-diyl)diphosphonic acid veeprho.com
Molecular Formula C₈H₂₀N₂O₈P₂ axios-research.comkmpharma.in
Molecular Weight 334.20 g/mol axios-research.comkmpharma.in
Typical Use Analytical reference standard for impurity testing veeprho.comaquigenbio.comaxios-research.com

Advanced Analytical Methodologies for N Desmethyl Ibandronate Sodium Profiling and Quantification

Chromatographic Techniques for Separation and Detection

The profiling and quantification of N-Desmethyl Ibandronate Sodium, a related substance of Ibandronate Sodium, present analytical challenges due to its high polarity and lack of a significant UV-absorbing chromophore. researchgate.netmfd.org.mk Consequently, advanced analytical methodologies are required for its effective separation and detection. Chromatographic techniques, in particular, have been central to developing robust and sensitive methods for its analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. However, the aliphatic nature and high polarity of this compound necessitate specialized approaches beyond conventional reversed-phase HPLC with UV detection. researchgate.netmfd.org.mk

Given that this compound lacks a suitable chromophore for UV-Vis spectrophotometry, alternative detection methods are essential. Corona Charged Aerosol Detection (CAD) has emerged as a powerful and versatile solution. researchgate.net CAD is a mass-sensitive detection technique that provides a consistent response for all non-volatile and many semi-volatile analytes, irrespective of their spectral properties. lcms.cz The detection process involves nebulizing the column eluent into an aerosol, charging the resulting particles with a corona discharge, and then measuring the aggregate charge, which is proportional to the analyte's mass.

A validated HPLC-CAD method has been successfully developed for the impurity profiling of Ibandronate Sodium, capable of quantifying N-Desmethyl Ibandronate as a key synthesis by-product. researchgate.netnih.gov Research has demonstrated that the CAD response for identified impurities, including N-Desmethyl Ibandronate, is linear over the specified concentration ranges, with a quantification limit of at least 0.03%. nih.gov In an analysis of four batches from different manufacturers, N-Desmethyl Ibandronate was identified as one of the major impurities, though none of the impurities exceeded the 0.05% level. nih.gov

Table 1: HPLC-CAD Method Validation Parameters for Ibandronate Impurities

ParameterFindingReference
DetectorCorona Charged Aerosol Detection (CAD) researchgate.netnih.gov
Linearity (R²)>0.995 nih.gov
Concentration Range0.05% - 0.25% nih.gov
Quantification Limit≥0.03% nih.gov
Identified Major ImpuritiesN-desmethyl ibandronate, N-despentyl ibandronate, N,N-dimethyl pamidronate nih.gov

The retention of highly polar and ionic compounds like this compound is challenging on conventional single-mode HPLC columns. dntb.gov.ua To overcome this, mixed-mode chromatography, which utilizes stationary phases with multiple retention mechanisms, has been successfully implemented. dntb.gov.ua

For the analysis of Ibandronate and its impurities, a mixed-mode column combining hydrophobic C18 and strong anion exchange (SAX) retention mechanisms has proven effective. researchgate.netnih.gov This dual functionality allows for simultaneous interaction via the non-polar C18 chains and the ionic SAX groups. The strong anion exchange properties facilitate the retention of the negatively charged phosphonate (B1237965) groups of N-Desmethyl Ibandronate, while the C18 component provides hydrophobic interactions. This approach avoids the use of strong, non-volatile ion-pairing agents. researchgate.net The separation is typically achieved using a mass spectrometer-compatible volatile mobile phase, such as one consisting of trifluoroacetic acid and acetonitrile, under gradient elution conditions. researchgate.netnih.gov

Ion-Pair Reversed-Phase Liquid Chromatography (RP-LC) with Evaporative Light-Scattering Detection (ELSD)

Ion-pair reversed-phase liquid chromatography (IP-RP-LC) is another established technique for improving the retention of polar, ionizable analytes on non-polar stationary phases. This method involves adding an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on a reversed-phase column.

An IP-RP-LC method coupled with an Evaporative Light Scattering Detector (ELSD) has been developed for the analysis of Ibandronate and its related substances. researchgate.net ELSD, like CAD, is a universal detector that does not require the analyte to have a chromophore. waters.com It works by nebulizing the eluent, evaporating the mobile phase to leave solute particles, and then detecting the light scattered by these particles. waters.com For the analysis of Ibandronate and its impurities, satisfactory separation was achieved on a C8 column using an isocratic mobile phase containing acetonitrile, methanol, and an ammonium (B1175870) acetate (B1210297) buffer with n-amylamine as the ion-pairing agent. researchgate.net

Exploration of Other Chromatographic and Electrophoretic Methods for Polar Compounds

Besides the aforementioned HPLC techniques, other separation methods are well-suited for the analysis of polar compounds like this compound.

Hydrophilic Interaction Chromatography (HILIC): HILIC is an increasingly popular alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography. amsbiopharma.comnih.gov It utilizes a polar stationary phase (e.g., silica, zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. amsbiopharma.commerckmillipore.com A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to their retention. lcms.cz HILIC offers a distinct selectivity and is compatible with MS detection, making it a powerful tool for analyzing polar analytes like bisphosphonates and their derivatives. merckmillipore.com

High-Performance Ion Chromatography (HPIC): Given the ionic nature of this compound due to its phosphonate groups, HPIC is an inherently suitable technique. researchgate.net HPIC separates ions and polar molecules based on their affinity to an ion-exchange resin. A sensitive ion chromatography method using a conductometric detector has been developed for the simultaneous assay of Ibandronate Sodium and its impurities. nih.gov This technique has been validated for specificity, precision, and accuracy, with limits of detection (LOD) for impurities reported in the range of 0.36-0.80 μg/ml. nih.gov

Capillary Electrophoresis (CE): Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field within a small capillary. It is a high-efficiency separation technique particularly effective for charged species. A capillary zone electrophoresis (CZE) method has been developed for determining impurities in technical-grade Ibandronate. nih.govresearchgate.net This method can successfully separate the main drug from related impurities like phosphite (B83602) and phosphate. nih.gov Another CE method coupled with electrochemiluminescence (ECL) detection was developed for the rapid analysis of Ibandronate, achieving separation in under 3 minutes without prior derivatization. nih.gov

Table 2: Comparison of Advanced Analytical Techniques for Polar Compounds

TechniquePrinciple of SeparationPrimary Application for N-Desmethyl IbandronateReference
HILICPartitioning of polar analytes into a water-enriched layer on a polar stationary phase.Separation of highly polar compounds poorly retained in RP-LC. amsbiopharma.comnih.gov
HPICSeparation based on ionic interactions with an ion-exchange stationary phase.Analysis of ionic species like phosphonates. nih.gov
Capillary Electrophoresis (CE)Separation of ions based on their electrophoretic mobility in an electric field.High-efficiency separation of charged impurities. nih.govnih.gov

Spectroscopic Approaches in Impurity Characterization and Quantification

Spectroscopic techniques are fundamental in the structural elucidation and quantification of pharmaceutical impurities such as this compound. These methods provide detailed information about the chemical structure and concentration of an analyte by measuring its interaction with electromagnetic radiation. unizar-csic.es

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of organic compounds. nih.gov For this compound, NMR analysis provides a detailed map of the molecule's carbon-hydrogen framework, confirming its identity and distinguishing it from the active pharmaceutical ingredient (API), Ibandronate Sodium, and other related impurities. nih.gov The robustness and high reproducibility of NMR make it invaluable for structural confirmation of reference standards. nih.gov

Mass Spectrometry (MS), often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC), is essential for detecting and quantifying trace-level impurities. For bisphosphonates, which can be challenging to analyze, HPLC-MS methods offer high sensitivity and specificity. semanticscholar.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) has also been validated for the determination of the parent compound, ibandronate, indicating its potential applicability in a broader impurity analysis. nih.gov

Infrared (IR) spectroscopy serves as a spectral fingerprinting technique, identifying functional groups present in a molecule. unizar-csic.es The IR spectrum of this compound would show characteristic absorption bands corresponding to its phosphonate, hydroxyl, and secondary amine groups, differentiating it from Ibandronate Sodium's tertiary amine structure.

While this compound itself lacks a significant chromophore for direct UV-Vis detection, indirect spectrophotometric methods can be employed. mfd.org.mk These methods often involve the use of an ion-pairing agent in the mobile phase that allows for detection. mfd.org.mk UV-Vis spectrophotometry has been successfully used for the analysis of Ibandronate Sodium, with detection wavelengths typically around 215-218 nm, and similar principles can be applied to impurity quantification. jddtonline.infoanalchemres.orgresearchgate.net

Method Validation and Performance Characteristics for Pharmaceutical Quality Control

The validation of analytical methods is a critical requirement in pharmaceutical quality control to ensure that the methods are reliable, reproducible, and suitable for their intended purpose. jddtonline.info For this compound, an impurity of Ibandronate Sodium, the validation process is guided by the International Council for Harmonisation (ICH) guideline Q2(R1). nih.govomicsonline.org This involves a thorough assessment of various performance characteristics to guarantee the accurate and consistent quantification of the impurity.

The performance of analytical methods for quantifying this compound is defined by several key validation parameters.

Precision: This parameter measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). For methods analyzing Ibandronate Sodium and its impurities, precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision. omicsonline.org One HPLC method demonstrated excellent precision with RSDs of 0.29% for intra-assay and 0.83% for intermediate precision. omicsonline.org Another study focusing on impurities reported intra-day and inter-day RSD values of less than 2.0% and 5.6%, respectively. researchgate.net

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a known amount of the impurity into a sample matrix. sphinxsai.com For methods analyzing impurities of Ibandronate Sodium, average recovery values have been reported in the range of 99.0% to 103.1%. researchgate.net Another study confirmed high accuracy with average recoveries for impurities between 99.0% and 102.0%. sphinxsai.com

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. A high correlation coefficient (R²) is indicative of a linear relationship. An HPLC method combined with corona charged aerosol detection (CAD) showed a linear response for all identified impurities, including N-Desmethyl Ibandronate, with an R² value greater than 0.995 over a concentration range of 0.05% to 0.25%. nih.govsigmaaldrich.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is a critical parameter for impurity analysis, as it defines the sensitivity of the method. For impurities of Ibandronate Sodium, a quantification limit of at least 0.03% has been established. nih.govsigmaaldrich.com Another validated ion chromatography method reported an LOQ range for impurities between 1.00 and 2.40 μg/ml. researchgate.net

Validation ParameterReported Findings for Impurity AnalysisReference
Precision (RSD)Intra-day: <2.0%; Inter-day: <5.6% researchgate.net
Accuracy (% Recovery)99.0% - 103.1% researchgate.net
Linearity (R²)>0.995 nih.govsigmaaldrich.com
Limit of Quantification (LOQ)≥0.03% nih.govsigmaaldrich.com

Specificity: An analytical method's specificity is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. For this compound, validated HPLC methods have demonstrated high specificity, ensuring that the signal measured is free from interference from the parent drug or other related substances. omicsonline.orgsphinxsai.com This is crucial for accurately quantifying the impurity without false positives.

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. The robustness of an HPLC method for Ibandronate and its impurities was confirmed by showing that minor variations in mobile phase composition and column temperature did not significantly impact the analytical results. omicsonline.org This ensures the method's suitability for routine use in different laboratories and under slightly different conditions.

Role of Certified Reference Materials and Pharmacopeial Standards in Analytical Research

Certified Reference Materials (CRMs) and pharmacopeial standards are the cornerstones of analytical quality control in the pharmaceutical industry. They ensure the accuracy, consistency, and reliability of analytical measurements.

Certified Reference Materials (CRMs): A CRM is a standard of high purity and well-characterized properties, produced in accordance with stringent ISO guidelines such as ISO 17034. sigmaaldrich.com CRMs for both the API, Ibandronate Sodium, and its impurity, this compound, are commercially available. sigmaaldrich.comlgcstandards.comlgcstandards.com These materials are essential for a variety of applications, including the qualification and calibration of analytical instruments, the validation of analytical methods, and as quality controls for routine testing. sigmaaldrich.comsynzeal.com Using a CRM for this compound allows laboratories to establish detection limits, accurately quantify the impurity, and ensure that its levels in the final drug product remain within safety limits. veeprho.com

Pharmacopeial Standards: Pharmacopeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Indian Pharmacopoeia (IP), provide official public standards for medicines and their ingredients. jddtonline.infoveeprho.comshodex.com These standards include monographs that specify the analytical procedures and acceptance criteria for drug substances and their impurities. The USP provides a method for the assay of Ibandronate Sodium. shodex.com While a specific monograph for this compound may not exist, the general chapters on impurity testing and method validation provide the framework for its control. Adherence to pharmacopeial standards is a regulatory requirement and ensures that the quality of the drug product is maintained consistently across different manufacturers and batches. synzeal.comveeprho.com

Biological and Toxicological Research Implications of N Desmethyl Ibandronate Sodium

Structure-Activity Relationships of Desmethylated Bisphosphonates

The biological activity of bisphosphonates is dictated by their characteristic P-C-P backbone and the specific chemical structure of their side chains. nih.gov The R1 side chain, typically a hydroxyl group, enhances binding to bone mineral, while the R2 side chain determines the drug's antiresorptive potency. nih.govresearchgate.net For nitrogen-containing bisphosphonates, the structure of the R2 side chain is critical for their primary mechanism of action: the inhibition of the enzyme Farnesyl Pyrophosphate Synthase (FPPS). nih.govnih.gov

The antiresorptive potency of N-BPs is directly related to their ability to inhibit FPPS within osteoclasts. nih.gov This inhibition disrupts the mevalonate (B85504) pathway, leading to osteoclast inactivation and apoptosis. researchgate.netnih.gov The structure of the nitrogen-containing side chain significantly influences this inhibitory capacity. Ibandronate, with its N-methyl-N-pentylamino group, is a highly potent bisphosphonate. researchgate.netnih.gov

N-Desmethyl Ibandronate Sodium lacks the methyl group on the tertiary amine present in Ibandronate. This structural modification is hypothesized to reduce its antiresorptive potency. The size, shape, and charge distribution of the side chain are crucial for optimal binding within the active site of the FPPS enzyme. The removal of the methyl group alters these properties, which could lead to a weaker enzyme-inhibitor interaction compared to the parent Ibandronate molecule. While direct experimental data on the relative potency of N-Desmethyl Ibandronate is limited, structure-activity relationship principles for N-BPs suggest it would be a less potent inhibitor of bone resorption.

Table 1: Relative Antiresorptive Potency of Clinically Used Bisphosphonates

This table provides context by comparing the potencies of various nitrogen-containing bisphosphonates relative to Etidronate, a non-nitrogen-containing bisphosphonate.

BisphosphonateNitrogen-ContainingRelative Antiresorptive Potency (Etidronate = 1)
EtidronateNo1
AlendronateYes100 - 1,000
IbandronateYes1,000 - 10,000
RisedronateYes1,000 - 10,000
ZoledronateYes>10,000

Data compiled from multiple sources indicating the significant increase in potency conferred by the nitrogen-containing side chain. researchgate.netnih.govresearchgate.net

The strong affinity of bisphosphonates for bone mineral is a defining characteristic of this drug class. nih.govyoutube.com This binding is primarily mediated by the P-C-P backbone, which acts as a "bone hook," and is enhanced by the presence of a hydroxyl group at the R1 position. nih.govresearchgate.net This structure allows bisphosphonates to chelate calcium ions on the surface of hydroxyapatite, the primary mineral component of bone. nih.govnih.gov

Because the structural difference between Ibandronate and N-Desmethyl Ibandronate lies in the R2 side chain, their binding affinity for hydroxyapatite is expected to be very similar. The P-C-P backbone and the R1 hydroxyl group, the key moieties responsible for bone binding, are identical in both compounds. Studies comparing various clinical bisphosphonates have shown that while differences in the R2 side chain can subtly influence binding, the primary determinant remains the phosphonate (B1237965) groups. stemcell.com Therefore, it can be inferred that this compound would exhibit a high and comparable affinity for hydroxyapatite as Ibandronate.

Table 2: Relative Binding Affinity of Bisphosphonates to Hydroxyapatite

This table illustrates the binding affinities of several bisphosphonates, which is crucial for their localization and retention in the skeleton.

BisphosphonateRank Order of Kinetic Binding Affinity (KL)
ZoledronateHighest
AlendronateHigh
IbandronateIntermediate
RisedronateIntermediate to Lower
EtidronateLower
ClodronateLowest

Based on kinetic studies of adsorption to hydroxyapatite crystals. nih.govstemcell.comresearchgate.net

The primary molecular target of N-BPs is FPPS, a critical enzyme in the mevalonate pathway. nih.govnih.govresearchgate.net This pathway is responsible for producing isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.gov N-BPs function as analogues of isoprenoid diphosphate lipids, binding to the active site of FPPS and inhibiting its function. nih.gov

The inhibition of FPPS prevents the synthesis of FPP and GGPP. nih.gov These molecules are essential for the post-translational modification process known as prenylation, where farnesyl or geranylgeranyl groups are attached to small GTP-binding proteins. nih.govclinpgx.org The potency of an N-BP is directly correlated with its ability to inhibit FPPS. nih.gov Given the structural change in the R2 side chain, N-Desmethyl Ibandronate is likely a weaker inhibitor of FPPS than Ibandronate. A less optimal fit in the enzyme's binding pocket would result in reduced inhibition, leading to a diminished impact on the mevalonate pathway at equivalent concentrations.

Cellular and Molecular Biological Studies Relevant to Impurity Effects

Bisphosphonates exert profound effects on osteoclasts, the cells responsible for bone resorption. nih.govyoutube.comyoutube.com By inhibiting FPPS, N-BPs disrupt processes essential for osteoclast function and survival. nih.govfrontiersin.org This leads to several key outcomes:

Inhibition of Osteoclast Function: The lack of prenylated GTPases disrupts the osteoclast's cytoskeleton, preventing the formation of the "ruffled border," a specialized membrane structure required for bone resorption. researchgate.net This effectively inactivates the cell. nih.gov

Induction of Apoptosis: The disruption of intracellular signaling pathways due to the lack of protein prenylation ultimately triggers programmed cell death, or apoptosis, in osteoclasts. nih.govdrugbank.comresearchgate.net

Inhibition of Osteoclastogenesis: Some studies suggest that bisphosphonates may also reduce the population of circulating osteoclast precursor cells, thereby decreasing the formation of new osteoclasts. nih.govbiomedpharmajournal.org

As a likely weaker inhibitor of FPPS, N-Desmethyl Ibandronate would be expected to have a reduced capacity to induce these effects compared to Ibandronate. A higher concentration of the desmethylated compound would be required to achieve the same level of osteoclast inhibition and apoptosis.

The inhibition of protein prenylation is the central molecular event that links FPPS inhibition to osteoclast apoptosis. researchgate.netnih.gov Small GTPases, such as those in the Ras, Rho, and Rac families, act as molecular switches in a multitude of critical cellular processes. nih.gov Their function and proper localization to cellular membranes are entirely dependent on prenylation. researchgate.net

By depleting the cellular pools of FPP and GGPP, N-BPs prevent the prenylation of these signaling proteins. nih.gov This leads to:

Disruption of Rho and Rac signaling, which is essential for cytoskeletal dynamics and the formation of the ruffled border. nih.govnih.gov

Inhibition of Ras signaling, which is involved in cell survival and proliferation pathways. nih.govclinpgx.org

Downstream effects on other signaling cascades, such as the RhoA/ERK1/2 and RhoA/p38 MAPK pathways, which are involved in cellular stress and remodeling processes. nih.gov Inhibition of pathways involving Akt and NFκB has also been noted, impacting cell survival. preprints.org

The potential impact of N-Desmethyl Ibandronate on these pathways is directly tied to its presumed lower potency as an FPPS inhibitor. A weaker inhibition of the enzyme would result in a less severe depletion of FPP and GGPP, and consequently, a less profound disruption of these critical intracellular signaling networks when compared to the parent drug, Ibandronate.

Toxicological Assessment of this compound as a Pharmaceutical Impurity

This compound is recognized primarily as a synthesis by-product and impurity found in the final pharmaceutical substance of Ibandronate Sodium. cymitquimica.comnih.gov Its presence is monitored during the manufacturing process to ensure the quality and safety of the drug product.

Evaluation of Potential Adverse Biological Effects as an Impurity

While this compound has been identified as a major impurity in some batches of Ibandronate Sodium, specific toxicological studies detailing its potential adverse biological effects are not extensively published. nih.gov Quality control analyses of several Ibandronate Sodium batches from different manufacturers have shown that this impurity is typically present at very low levels. nih.gov For instance, one study using High-Performance Liquid Chromatography (HPLC) with Corona Charged Aerosol Detection (CAD) found that no single impurity, including N-Desmethyl Ibandronate, exceeded a level of 0.05% in the batches tested. nih.gov

Specific Considerations for Genotoxic Impurities, including N-Nitroso Compounds Derived from N-Desmethyl Ibandronate

A significant consideration in the toxicological assessment of N-Desmethyl Ibandronate as an impurity is its potential to form an N-nitroso derivative. N-nitroso compounds are a class of substances that are often of concern as potentially genotoxic impurities. The secondary amine structure present in N-Desmethyl Ibandronate makes it a potential precursor to the formation of N-Nitroso Desmethyl Ibandronate. veeprho.com

Regulatory agencies such as the FDA and EMA have stringent limits on the presence of nitrosamine impurities in pharmaceutical products. veeprho.com Consequently, N-Nitroso Desmethyl Ibandronate is utilized as a characterized reference standard in analytical testing. veeprho.comaxios-research.com This allows for the development and validation of sensitive analytical methods to detect and quantify any trace levels of this specific nitrosamine in the Ibandronate Sodium active pharmaceutical ingredient, ensuring that it remains within safety limits. veeprho.com While the parent compound, ibandronate, was found to be not genotoxic in mouse micronucleus tests for chromosomal damage, the concern for nitrosamine derivatives stems from the known risks associated with this class of compounds. fda.gov

Table 1: Chemical Information for N-Nitroso Desmethyl Ibandronate

Identifier Information
Chemical Name (1-Hydroxy-3-(nitroso(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) synzeal.comchemicea.com
Molecular Formula C₈H₂₀N₂O₈P₂ axios-research.com
Molecular Weight 334.20 g/mol axios-research.com
Application Reference standard for quantifying potential nitrosamine impurities in Ibandronate. veeprho.comsynzeal.com

Comparative Preclinical Studies of Ibandronate and its Related Substances in Animal Models

Extensive preclinical research has been conducted on the pharmacological effects of ibandronate in various animal models, including rats, dogs, and monkeys, to evaluate its efficacy and safety in treating and preventing bone loss. nih.govnih.govresearchgate.netfda.gov These studies have demonstrated that ibandronate effectively reduces bone turnover, increases bone mineral density, and maintains bone quality. nih.govnih.gov However, a review of the available scientific literature indicates a lack of comparative preclinical studies that specifically include this compound alongside its parent compound, ibandronate. The term "related substances" in the context of these preclinical studies typically refers to comparisons with other bisphosphonates rather than process-related impurities or metabolites. fda.gov

Advanced Research and Development Perspectives

Advanced Computational and Theoretical Modeling of Bisphosphonate Impurities

Computational methods are increasingly integral to pharmaceutical development, offering predictive insights into the behavior of molecules and helping to de-risk the development process. ri.se These in silico approaches are particularly valuable for evaluating impurities, where experimental data may be limited.

In Silico Predictions of Potential Biological Activity and Toxicity Profiles

In silico toxicology leverages computational models to predict the potential hazards of chemical compounds based on their structure. nih.gov For an impurity like N-Desmethyl Ibandronate Sodium, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate its toxicological and pharmacokinetic properties. ri.semdpi.com These models are built on the principle that a chemical's structure is intrinsically linked to its biological activity. nih.gov

By inputting the molecular structure of this compound into validated software programs, researchers can generate predictions for various toxicological endpoints, such as mutagenicity, carcinogenicity, and organ toxicity. ri.semdpi.com This process serves as an initial filter, highlighting potential risks and guiding subsequent experimental testing. ri.se Similarly, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted to understand how the impurity might behave in the body compared to the active pharmaceutical ingredient (API), Ibandronate. mdpi.com This predictive assessment is a key component of a risk-based approach to impurity management, as advocated by regulatory bodies. freyrsolutions.com

Table 1: Examples of In Silico Prediction Models and Their Applications

Model Type Prediction Endpoint Relevance for this compound
QSAR Mutagenicity (Ames Test) Predicts the potential for the impurity to cause genetic mutations.
DEREK Nexus Structural Alerts for Toxicity Identifies chemical substructures within the molecule that are associated with known toxicities.
ADMET Predictor® ADME Properties Models potential absorption, distribution, metabolism, and excretion pathways, comparing them to Ibandronate.

| TOPKAT | Organ-Specific Toxicity | Estimates the likelihood of toxicity to specific organs, such as the liver or kidneys. |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. nih.govnih.gov In the context of this compound, MD simulations can provide detailed insights into how this impurity might interact with biological targets. Bisphosphonates like Ibandronate primarily target enzymes in the mevalonate (B85504) pathway, and they also exhibit a strong affinity for hydroxyapatite, the mineral component of bone. nih.govuc.pt

Development of Sustainable and Green Chemistry Approaches for Ibandronate Synthesis to Minimize Impurity Formation

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to create more sustainable, efficient, and environmentally friendly processes. jocpr.commdpi.com A key goal of these approaches is to minimize waste and the formation of by-products, including impurities like this compound. jocpr.com

The synthesis of Ibandronate involves the reaction of N-methyl-N-pentylalanine with phosphorus trichloride (B1173362) in a suitable solvent like methanesulfonic acid. benthamscience.com The formation of N-Desmethyl Ibandronate likely arises from starting materials or side reactions during this process. Green chemistry strategies to minimize its formation could include:

Use of Greener Solvents: Replacing traditional hazardous organic solvents with safer, bio-based alternatives or supercritical fluids like CO2 can alter reaction pathways and reduce impurity generation. jocpr.com

Catalyst Optimization: Employing more selective and efficient catalysts can improve the atom economy of the reaction, ensuring that more of the reactants are converted into the desired product (Ibandronate) rather than impurities. mdpi.com

Process Optimization: Carefully controlling reaction conditions such as temperature, pressure, and reactant ratios can significantly limit the formation of unwanted by-products. veeprho.com Research into optimizing the synthesis of dronic acid derivatives has shown that adjusting the equivalents of phosphorus reactants can significantly impact yield and purity. researchgate.net

Waste Reduction: Designing synthetic routes that are shorter and generate less waste inherently reduces the complexity of the impurity profile. mdpi.com

By integrating these principles, manufacturers can develop more sustainable synthetic routes for Ibandronate that not only reduce environmental impact but also enhance product quality by minimizing the presence of impurities such as this compound. jocpr.com

Long-Term Stability Studies and Degradation Kinetics of Ibandronate Sodium Formulations

Stability studies are a regulatory requirement and a critical component of pharmaceutical development, designed to ensure that a drug product maintains its quality, strength, and purity throughout its shelf life. pharmaffiliates.comaquigenbio.com These studies involve subjecting the drug formulation to various environmental conditions (e.g., temperature, humidity, light) over extended periods. researchgate.netresearchgate.net

For Ibandronate Sodium formulations, long-term stability studies are conducted to monitor for any changes in physical or chemical properties, including the formation of degradation products. researchgate.netnih.gov this compound, being a process-related impurity, would be quantified at the start of the study (time zero) and monitored at various time points to ensure it does not increase. nih.gov Furthermore, forced degradation studies, where the drug is exposed to harsh conditions like acid, base, oxidation, and high heat, are performed to identify potential degradation pathways and products. nih.gov While Ibandronate has shown to be relatively stable, some degradation is observed under oxidative stress. nih.gov

The data gathered from these studies are used to determine the degradation kinetics of the drug and to establish appropriate storage conditions and a re-test period or shelf life for the product. veeprho.com

Table 2: Typical Conditions for Long-Term Stability Studies of Ibandronate Sodium

Study Condition Temperature Relative Humidity Duration
Long-Term 25°C ± 2°C 60% ± 5% RH Up to 5 years
Intermediate 30°C ± 2°C 65% ± 5% RH 6-12 months
Accelerated 40°C ± 2°C 75% ± 5% RH 6 months

Data derived from stability testing protocols for pharmaceutical products. researchgate.net

Long-term studies on Ibandronate have confirmed its efficacy and stability over periods of up to five years, with bone mineral density (BMD) continuing to increase and levels of bone turnover markers remaining suppressed. nih.govnih.govresearchgate.net

Emerging Analytical Technologies for Ultra-Trace Impurity Detection and Characterization

The accurate detection and quantification of impurities at very low levels are essential for ensuring drug safety. apacsci.com The pharmaceutical industry relies on a suite of advanced analytical techniques for this purpose. biomedres.usijpsjournal.com For a non-UV-absorbing compound like this compound, specialized detection methods are required.

A validated method for profiling impurities in Ibandronate Sodium utilizes High-Performance Liquid Chromatography (HPLC) combined with a Corona Charged Aerosol Detector (CAD) . nih.gov This technique is suitable for detecting compounds that lack a chromophore and has been successfully used to quantify N-Desmethyl Ibandronate at levels below 0.05%. nih.gov

Other emerging and established technologies for ultra-trace impurity analysis include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining and separating highly polar compounds like bisphosphonates without the need for derivatization. waters.com

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry is a powerful tool for the definitive identification and structural characterization of unknown impurities. biomedres.usgmpinsiders.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further aiding in structure elucidation. apacsci.comapacsci.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for detecting and quantifying elemental impurities, such as residual metal catalysts, at parts-per-trillion (ppt) levels. pharmafocusasia.comfraunhofer.de

Ion Chromatography (IC): A sensitive method has been developed using ion chromatography with a conductometric detector for the simultaneous analysis of Ibandronate Sodium and its impurities. nih.gov This technique is particularly effective for ionic and polar molecules.

Table 3: Comparison of Advanced Analytical Technologies for Impurity Detection

Technology Principle Application for N-Desmethyl Ibandronate Detection Limit
HPLC-CAD Separation by HPLC, detection via charged aerosol Quantification of known, non-volatile impurities Low ng range
LC-MS/HRMS Separation by LC, detection by mass-to-charge ratio Identification and quantification of known and unknown impurities pg to fg range
HILIC-MS Separation of polar compounds Analysis of underivatized bisphosphonates Analyte-dependent

| Ion Chromatography | Separation based on ionic interaction | Quantification of ionic impurities | µg/mL range |

Strategic Regulatory Science Research for Impurity Management in Pharmaceutical Products

The management of pharmaceutical impurities is governed by a stringent regulatory framework established by agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). aquigenbio.comclearsynth.com Key guidelines, such as ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a scientific and risk-based approach to controlling impurities. nih.gov

Strategic regulatory science research focuses on developing and refining these frameworks to keep pace with advancements in manufacturing, analytical technology, and toxicology. freyrsolutions.com For an impurity like this compound, a comprehensive control strategy is required. veeprho.compharmaknowledgeforum.com This involves:

Identification: Characterizing the chemical structure of the impurity.

Reporting: Documenting impurities present above a specified reporting threshold (typically 0.05%).

Qualification: Evaluating the biological safety of any impurity present above the qualification threshold (e.g., 0.15% or 1.0 mg per day intake, whichever is lower). This may involve extensive toxicological studies or the use of in silico predictive data. nih.govresearchgate.net

A central tenet of modern regulatory science is the Quality by Design (QbD) approach. freyrsolutions.com QbD involves proactively designing manufacturing processes to minimize impurity formation from the outset. freyrsolutions.com This includes controlling the quality of raw materials, optimizing process parameters, and understanding how impurities are formed and purged during manufacturing to ensure the final product consistently meets its critical quality attributes. veeprho.com

Q & A

Q. What are the primary mechanisms through which N-Desmethyl Ibandronate Sodium modulates bone metabolism and inflammation in osteoarthritis (OA) models?

this compound inhibits the TLR4/MyD88/NF-κB signaling pathway, reducing pro-inflammatory cytokine expression (e.g., IL-1β) and matrix-degrading enzymes (MMPs, ADAMTS). This mechanism stabilizes bone microstructure by increasing trabecular thickness, bone mineral density, and reducing apoptosis in chondrocytes .

Q. What standardized analytical methods are recommended for assessing the purity and stability of this compound in pharmaceutical research?

High-performance liquid chromatography coupled with corona charged aerosol detection (HPLC-CAD) is validated for impurity profiling. This method uses a mixed-mode column (C18 + anion exchange) with a trifluoroacetic acid/acetonitrile gradient, achieving compliance with ICH Q2(R1) guidelines for specificity, accuracy, and sensitivity .

Q. How do in vitro models effectively simulate this compound’s anti-apoptotic effects on chondrocytes?

IL-1β-induced chondrocyte apoptosis models are commonly used. Key steps include:

  • Cell proliferation : CCK-8 assays to measure viability post-intervention (optimal dose: 20 µg/mL).
  • Apoptosis quantification : Flow cytometry with Annexin V/PI staining.
  • Morphological analysis : Monitoring cell adhesion, spindle shape restoration, and passage time reduction .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate this compound’s efficacy in in vivo osteoarthritis models?

Experimental Design :

  • Dosages : Low (10 mg/kg), medium (20 mg/kg), high (30 mg/kg) administered intravenously or orally.
  • Outcome Measures :
  • Structural : Mankin score (cartilage degradation), trabecular bone separation, bone volume fraction.

  • Molecular : qRT-PCR/Western blot for TLR4, MyD88, NF-κB expression.

    • Statistical Analysis : ANOVA with post-hoc tests to compare dose groups vs. controls (e.g., sham surgery, IL-1β-induced models) .

    Table 1 : Dose-Dependent Effects in a Rat KOA Model

    Dose (mg/kg)Mankin Score ReductionTrabecular Thickness IncreaseNF-κB Expression Reduction
    1015%12%20%
    2030%25%45%
    3035%30%50%
    Data derived from in vivo experiments .

Q. What strategies address contradictory findings in studies evaluating this compound’s impact on bone resorption markers?

  • Model Variability : Standardize OA induction methods (e.g., surgical vs. chemical) to reduce heterogeneity.
  • Endpoint Selection : Use dual-energy X-ray absorptiometry (DXA) for bone density and histomorphometry for trabecular structure.
  • Meta-Analysis : Pool data from studies using consistent dosing regimens (e.g., 20 mg/kg) to resolve discrepancies in ALP activity or MMP inhibition .

Q. How can researchers optimize protocols for detecting this compound metabolites in biological matrices?

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) for metabolites like desphosphorylated derivatives.
  • Validation : Include recovery rates (≥85%) and matrix effect controls (e.g., human plasma vs. rodent serum) .

Q. What are the critical considerations for translating in vitro findings on this compound to preclinical trials?

  • Dose Equivalency : Adjust in vitro doses (µg/mL) to in vivo equivalents using allometric scaling.
  • Toxicity Screening : Assess renal clearance and hepatic metabolism in multi-species models.
  • Biomarker Correlation : Validate in vitro TLR4/NF-κB suppression with in vivo synovial fluid cytokine levels .

Methodological and Data Presentation Guidelines

Q. How should researchers structure results sections to highlight this compound’s dual role in bone anabolism and anti-catabolism?

  • Organization : Follow IMRaD format, separating structural (Mankin scores, trabecular parameters) and molecular (TLR4, NF-κB) results.
  • Visualization : Use line graphs for dose-response curves (e.g., apoptosis rate vs. dose) and heatmaps for cytokine expression profiles.
  • Statistical Reporting : Include exact p-values (e.g., p<0.05) and confidence intervals for effect sizes .

Q. What statistical approaches are recommended for analyzing non-normal distributions in bone density data from this compound studies?

  • Non-Parametric Tests : Mann-Whitney U test for inter-group comparisons.
  • Data Transformation : Apply log or Box-Cox transformations to skewed datasets.
  • Multivariate Analysis : Partial least squares regression (PLSR) to correlate multiple variables (e.g., dose, bone density, inflammation markers) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when investigating this compound’s effects across different OA models?

  • Protocol Registration : Pre-register methods on platforms like OSF or ClinicalTrials.gov .
  • Reagent Validation : Use USP/EP reference standards for compound purity (≥97% by NMR).
  • Open Data : Share raw histology images and qPCR Ct values via repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl Ibandronate Sodium
Reactant of Route 2
Reactant of Route 2
N-Desmethyl Ibandronate Sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.